molecular formula C23H39ClN4O5S B599366 tert-Butyl Nw-((2,2,4,6,7-pentamethyl-2,3-dihydrobenzofuran-5-yl)sulfonyl)-L-argininate hydrochloride CAS No. 1217317-67-3

tert-Butyl Nw-((2,2,4,6,7-pentamethyl-2,3-dihydrobenzofuran-5-yl)sulfonyl)-L-argininate hydrochloride

Cat. No.: B599366
CAS No.: 1217317-67-3
M. Wt: 519.098
InChI Key: WKCFBQLFXPHSBQ-LMOVPXPDSA-N
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Description

tert-Butyl Nw-((2,2,4,6,7-pentamethyl-2,3-dihydrobenzofuran-5-yl)sulfonyl)-L-argininate hydrochloride is a complex organic compound that has garnered interest in various fields of scientific research. This compound is notable for its unique structure, which includes a tert-butyl group, a pentamethyl-substituted dihydrobenzofuran moiety, and an L-argininate hydrochloride component. Its multifaceted structure allows it to participate in a variety of chemical reactions and makes it a valuable tool in synthetic chemistry and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl Nw-((2,2,4,6,7-pentamethyl-2,3-dihydrobenzofuran-5-yl)sulfonyl)-L-argininate hydrochloride typically involves multiple steps. One common approach is the protection of the guanidine group of L-arginine using a sulfonyl chloride derivative, such as 2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl chloride . This step is followed by the introduction of the tert-butyl group and subsequent hydrochloride formation. The reaction conditions often include the use of organic solvents like dichloromethane and bases such as triethylamine to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated peptide synthesizers. Solid-phase peptide synthesis (SPPS) is a common method, where the compound is assembled step-by-step on a solid support. This method allows for high yields and purity, making it suitable for large-scale production .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl Nw-((2,2,4,6,7-pentamethyl-2,3-dihydrobenzofuran-5-yl)sulfonyl)-L-argininate hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the sulfonyl group.

Common Reagents and Conditions

Common reagents used in these reactions include organic solvents (e.g., dichloromethane, methanol), bases (e.g., triethylamine), and acids (e.g., hydrochloric acid). Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of amines or alcohols.

Scientific Research Applications

tert-Butyl Nw-((2,2,4,6,7-pentamethyl-2,3-dihydrobenzofuran-5-yl)sulfonyl)-L-argininate hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of tert-Butyl Nw-((2,2,4,6,7-pentamethyl-2,3-dihydrobenzofuran-5-yl)sulfonyl)-L-argininate hydrochloride involves its interaction with molecular targets such as enzymes and receptors. The sulfonyl group can form covalent bonds with nucleophilic residues in proteins, leading to inhibition or modification of enzyme activity. The arginine moiety can interact with specific binding sites on proteins, influencing their function and activity .

Comparison with Similar Compounds

Similar Compounds

  • tert-Butyl Nw-((2,2,4,6,7-pentamethyl-2,3-dihydrobenzofuran-5-yl)sulfonyl)-L-lysinate hydrochloride
  • tert-Butyl Nw-((2,2,4,6,7-pentamethyl-2,3-dihydrobenzofuran-5-yl)sulfonyl)-L-ornithinate hydrochloride

Uniqueness

tert-Butyl Nw-((2,2,4,6,7-pentamethyl-2,3-dihydrobenzofuran-5-yl)sulfonyl)-L-argininate hydrochloride is unique due to its specific combination of functional groups, which allows for versatile chemical reactivity and biological activity. Its structure provides a balance between hydrophobic and hydrophilic properties, making it suitable for various applications in both aqueous and organic environments .

Properties

IUPAC Name

tert-butyl (2S)-2-amino-5-[[amino-[(2,2,4,6,7-pentamethyl-3H-1-benzofuran-5-yl)sulfonylamino]methylidene]amino]pentanoate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H38N4O5S.ClH/c1-13-14(2)19(15(3)16-12-23(7,8)31-18(13)16)33(29,30)27-21(25)26-11-9-10-17(24)20(28)32-22(4,5)6;/h17H,9-12,24H2,1-8H3,(H3,25,26,27);1H/t17-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKCFBQLFXPHSBQ-LMOVPXPDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=C(C2=C1OC(C2)(C)C)C)S(=O)(=O)NC(=NCCCC(C(=O)OC(C)(C)C)N)N)C.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C(=C(C2=C1OC(C2)(C)C)C)S(=O)(=O)NC(=NCCC[C@@H](C(=O)OC(C)(C)C)N)N)C.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H39ClN4O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

519.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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